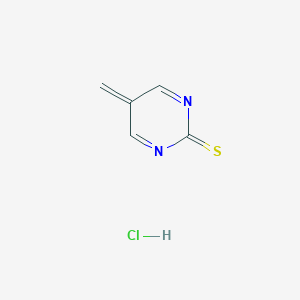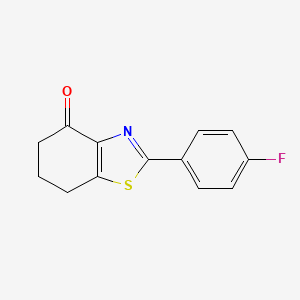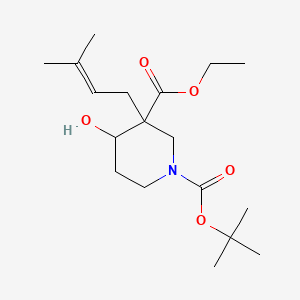![molecular formula C16H16F3NO3 B12315378 3-{4-[1-(Cyclopropylformamido)ethyl]-3-(trifluoromethyl)phenyl}prop-2-enoic acid](/img/structure/B12315378.png)
3-{4-[1-(Cyclopropylformamido)ethyl]-3-(trifluoromethyl)phenyl}prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[1-(Cyclopropylformamido)ethyl]-3-(trifluoromethyl)phenyl}prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a cyclopropylformamido group, a trifluoromethyl group, and a prop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[1-(Cyclopropylformamido)ethyl]-3-(trifluoromethyl)phenyl}prop-2-enoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopropylformamido group: This can be achieved through the reaction of cyclopropylamine with formic acid under controlled conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling with the phenyl ring: The cyclopropylformamido and trifluoromethyl groups are then coupled to a phenyl ring through a series of substitution reactions.
Formation of the prop-2-enoic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-{4-[1-(Cyclopropylformamido)ethyl]-3-(trifluoromethyl)phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-{4-[1-(Cyclopropylformamido)ethyl]-3-(trifluoromethyl)phenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{4-[1-(Cyclopropylformamido)ethyl]-3-(trifluoromethyl)phenyl}prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylammonium lead halides: These compounds have applications in solar cells and other electronic devices.
Sulfur compounds: Known for their diverse chemical properties and applications in various industries.
Glycopyrrolate related compounds: Used in pharmaceutical applications.
Uniqueness
3-{4-[1-(Cyclopropylformamido)ethyl]-3-(trifluoromethyl)phenyl}prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its trifluoromethyl group, in particular, is known for enhancing the metabolic stability and bioavailability of compounds, making it a valuable feature in drug design.
Propriétés
Formule moléculaire |
C16H16F3NO3 |
|---|---|
Poids moléculaire |
327.30 g/mol |
Nom IUPAC |
(E)-3-[4-[1-(cyclopropanecarbonylamino)ethyl]-3-(trifluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H16F3NO3/c1-9(20-15(23)11-4-5-11)12-6-2-10(3-7-14(21)22)8-13(12)16(17,18)19/h2-3,6-9,11H,4-5H2,1H3,(H,20,23)(H,21,22)/b7-3+ |
Clé InChI |
AQKCEDLWWNMYJW-XVNBXDOJSA-N |
SMILES isomérique |
CC(C1=C(C=C(C=C1)/C=C/C(=O)O)C(F)(F)F)NC(=O)C2CC2 |
SMILES canonique |
CC(C1=C(C=C(C=C1)C=CC(=O)O)C(F)(F)F)NC(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide](/img/structure/B12315295.png)

![[1-(Cyclopentyloxy)cyclohexyl]methanamine](/img/structure/B12315300.png)

![2-[1-(Methylamino)ethyl]phenol](/img/structure/B12315311.png)






![4-[(3-Nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12315361.png)


